molecular formula C23H26N6O B2918194 3-(1H-pyrazol-1-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide CAS No. 1903687-05-7

3-(1H-pyrazol-1-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide

Cat. No. B2918194
CAS RN: 1903687-05-7
M. Wt: 402.502
InChI Key: BXNYRAKIEQQXEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-pyrazol-1-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C23H26N6O and its molecular weight is 402.502. The purity is usually 95%.
BenchChem offers high-quality 3-(1H-pyrazol-1-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-pyrazol-1-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction Studies

  • Molecular Interaction with CB1 Cannabinoid Receptor : A study by Shim et al. (2002) explored the molecular interaction of a structurally related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor. They used the AM1 molecular orbital method for conformational analysis and developed unified pharmacophore models for CB1 receptor ligands. This study provides insights into how such compounds might interact with cannabinoid receptors, which could be relevant for the compound (Shim et al., 2002).

Synthesis and Derivative Development

  • Development of Derivatives as Mycobacterium tuberculosis Inhibitors : Samala et al. (2013) synthesized derivatives from piperidin-4-one, closely related to the compound of interest, and evaluated them as Mycobacterium tuberculosis pantothenate synthetase inhibitors. These derivatives showed activity against MTB, highlighting the potential application of similar compounds in developing treatments for tuberculosis (Samala et al., 2013).

Chemical Reactions and Functionalization

  • Functionalization Reactions Study : A study by Yıldırım et al. (2005) focused on the reactions and functionalization of 1H-pyrazole-3-carboxylic acid, closely related to the target compound. They explored the conversion of this compound into various derivatives, shedding light on potential chemical transformations that could be applied to 3-(1H-pyrazol-1-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide (Yıldırım et al., 2005).

Antibacterial Applications

  • Antibacterial Agent Synthesis and QSAR Studies : Palkar et al. (2017) designed and synthesized novel analogs related to the compound , showing promising antibacterial activity. Their work includes quantitative structure–activity relationship (QSAR) studies, providing valuable data for understanding how structural changes in such compounds affect their biological activity (Palkar et al., 2017).

properties

IUPAC Name

3-pyrazol-1-yl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O/c30-23(18-6-3-7-20(15-18)29-12-4-11-24-29)25-19-9-13-28(14-10-19)22-16-17-5-1-2-8-21(17)26-27-22/h3-4,6-7,11-12,15-16,19H,1-2,5,8-10,13-14H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNYRAKIEQQXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-pyrazol-1-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide

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